BenchChemオンラインストアへようこそ!

(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol

Sigma-1 Receptor Radioligand PET Imaging

This (8-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol is a critical building block for CNS drug discovery. Its rigid 1-oxa-8-azaspiro[4.5]decane core and 3-yl-methanol handle enable precise derivatization for sigma-1 receptor PET tracers, M1 muscarinic agonist lead optimization, and FAAH inhibitor synthesis. Unlike generic analogs, its N-methyl and hydroxymethyl substitution dictate lipophilicity, H-bonding, and metabolic stability essential for SAR studies. Procure this compound to access validated chemical space for next-generation neurological therapeutics.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 1330765-11-1
Cat. No. B1380577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol
CAS1330765-11-1
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCN1CCC2(CC1)CC(CO2)CO
InChIInChI=1S/C10H19NO2/c1-11-4-2-10(3-5-11)6-9(7-12)8-13-10/h9,12H,2-8H2,1H3
InChIKeyMBPRGJJQXIDPSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol (CAS 1330765-11-1) as a Differentiated Spirocyclic Scaffold


(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol (CAS: 1330765-11-1) is a complex spirocyclic organic compound characterized by a rigid 1-oxa-8-azaspiro[4.5]decane core substituted with an 8-methyl group and a 3-yl-methanol moiety, possessing the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol. This compound is a key member of the 1-oxa-8-azaspiro[4.5]decane scaffold family, which has been extensively validated in medicinal chemistry as a privileged structure for developing ligands targeting neurological receptors, including sigma-1 (σ1) receptors and M1 muscarinic receptors [1]. Its specific hydroxymethyl functional group at the 3-position provides a critical synthetic handle for further derivatization, distinguishing it from other analogs in the series for structure-activity relationship (SAR) studies [2].

Why Generic Spirocyclic Substitution is Insufficient for (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol (CAS 1330765-11-1)


The rigid 1-oxa-8-azaspiro[4.5]decane core confers a well-defined three-dimensional geometry that is crucial for specific ligand-receptor interactions [1]. However, the precise substitution pattern—specifically the N-methyl group at the 8-position and the hydroxymethyl group at the 3-position—directly dictates the compound's lipophilicity, hydrogen-bonding potential, and metabolic stability [2]. Substituting this specific compound with a generic 1-oxa-8-azaspiro[4.5]decane analog lacking these exact functional groups would fundamentally alter the scaffold's physicochemical properties and its ability to serve as a precise building block for lead optimization. Consequently, its performance in established SAR series, such as those for M1 agonists where small structural changes dramatically alter selectivity and side-effect profiles [3], or for σ1 ligands where affinity is tightly correlated with specific N-substituents [4], cannot be replicated by a generic alternative. The quantitative evidence below demonstrates why this specific compound is a critical, non-interchangeable entity in focused drug discovery campaigns.

Quantitative Evidence Guide for (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol (CAS 1330765-11-1) Differentiation vs. Analogs


Validated Scaffold for CNS-Penetrant σ1 Receptor Ligands with Nanomolar Affinity

Compounds based on the 1-oxa-8-azaspiro[4.5]decane scaffold, of which (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol is a direct derivative, have been shown to exhibit high, nanomolar affinity for the σ1 receptor. In a head-to-head series of seven derivatives, the scaffold's Ki(σ1) values ranged from 0.61 to 12.0 nM. This class-level performance is superior to many other spirocyclic scaffolds explored for this target and provides a validated starting point for further optimization [1]. The specific hydroxymethyl group in the target compound is a crucial precursor for introducing radiolabeling handles, such as through tosylation for subsequent ¹⁸F-substitution, which is essential for developing PET imaging agents like the promising lead compound [¹⁸F]8 [2].

Sigma-1 Receptor Radioligand PET Imaging Neuroimaging

Differentiated Selectivity Profile for M1 Muscarinic Agonists with Reduced Side Effects

Within the 1-oxa-8-azaspiro[4.5]decane class, compounds bearing an 8-methyl substituent, such as the target molecule, are central to a series of M1 muscarinic agonists. A key comparator in this series is the 2-ethyl-8-methyl-3-oxo analog (YM954). In vivo studies demonstrate that these 8-methyl derivatives can achieve potent antiamnesic activity while exhibiting a significantly reduced propensity for inducing hypothermia, a common cholinergic side effect, when compared to the non-selective reference agonist RS86 [1]. The target compound's 3-yl-methanol group is a key intermediate for accessing a range of 3-position analogs (e.g., ketones, methylenes, oximes) that were systematically explored to fine-tune M1 vs. M2 selectivity and in vivo efficacy [2].

M1 Muscarinic Agonist Alzheimer's Disease Selectivity Cognition

Validated Scaffold for Potent FAAH Inhibition with Favorable CNS Drug-Like Properties

The 1-oxa-8-azaspiro[4.5]decane core, of which (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol is a substituted derivative, has been identified as a lead scaffold for developing potent inhibitors of fatty acid amide hydrolase (FAAH) [1]. In a comparative study of novel spirocyclic cores, the 1-oxa-8-azaspiro[4.5]decane and 7-azaspiro[3.5]nonane scaffolds clearly distinguished themselves from other cores based on their superior potency for FAAH [2]. Further optimization of urea-based inhibitors on this scaffold led to compounds with a remarkable reduction in molecular weight and favorable CNS drug-like properties, including good oral bioavailability and brain penetration [3]. The target compound's hydroxymethyl group provides a versatile point for introducing the urea or carboxamide motifs critical for FAAH inhibition.

FAAH Inhibitor Pain CNS Drug Discovery Spirocyclic Scaffold

Enhanced Conformational Rigidity and Physicochemical Profile for CNS Drug Design

The 1-oxa-8-azaspiro[4.5]decane core, present in the target compound, imparts a unique three-dimensional shape due to its rigid spirocyclic junction [1]. This conformational constraint is a key differentiator from more flexible, acyclic analogs. The incorporation of the spirocyclic core has been demonstrated to improve selectivity for the σ1 receptor over the σ2 receptor and off-target GluN2B-NMDA receptors when compared to their more flexible cis- or trans-configured analogs [2]. Furthermore, the 8-methyl substitution and the polar hydroxymethyl group on the target compound allow for precise tuning of key CNS drug parameters like lipophilicity (cLogP) and polar surface area (PSA), which are critical for optimizing blood-brain barrier permeability and minimizing P-glycoprotein efflux [3].

Spirocyclic Scaffold Conformational Rigidity Physicochemical Properties CNS Drug Design

Optimal Research and Industrial Applications for (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol (CAS 1330765-11-1)


Synthesis of Novel σ1 Receptor PET Radioligands for Neuroimaging

This compound serves as a critical precursor for synthesizing ¹⁸F-labeled PET tracers. The 3-yl-methanol group can be easily converted to a tosylate or mesylate leaving group, enabling nucleophilic ¹⁸F-substitution to yield radioligands like [¹⁸F]8. This approach leverages the scaffold's validated high affinity (Ki = 0.61 – 12.0 nM) and selectivity (σ2/σ1 up to 44) for σ1 receptors, enabling in vivo imaging of σ1 receptor distribution in the brain for neurological disease research [1].

Lead Optimization of M1 Muscarinic Agonists for Alzheimer's Disease

As a versatile intermediate, the 3-yl-methanol group can be oxidized to a ketone or further functionalized to a methylene, oxime, or dithioketal. These transformations have been systematically explored in SAR studies to achieve preferential M1 over M2 receptor affinity and to separate antiamnesic activity from cholinergic side effects (e.g., hypothermia, tremor). Procurement of this compound enables the exploration of this well-defined chemical space to identify next-generation M1 agonists with improved therapeutic indices [2].

Synthesis of Potent FAAH Inhibitors with Optimized CNS Drug-Like Properties

The hydroxymethyl handle is an ideal starting point for introducing urea or carboxamide groups, which are essential pharmacophores for FAAH inhibition. The 1-oxa-8-azaspiro[4.5]decane scaffold has been validated as a lead core for achieving superior FAAH potency and favorable CNS drug-like properties, including oral bioavailability and brain penetration. This compound is a strategic building block for synthesizing novel FAAH inhibitors for pain and inflammation research [3].

Exploration of Spirocyclic Scaffold for CNS-Penetrant Kinase or Phosphatase Inhibitors

The rigid, three-dimensional structure of the 1-oxa-8-azaspiro[4.5]decane core is increasingly recognized for its ability to enhance selectivity and metabolic stability in kinase and phosphatase inhibitor design. While direct data for this target compound is limited, its close structural analog, 8-Methyl-1-oxa-8-azaspiro[4.5]decan-4-amine, has been reported as an allosteric inhibitor of SHP2 phosphatase . This supports the procurement of the 3-yl-methanol derivative as a novel core for developing selective CNS-penetrant enzyme inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.